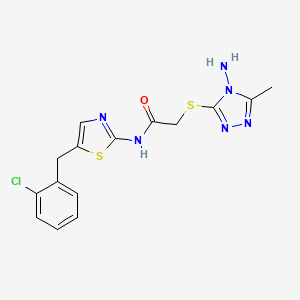
2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H15ClN6OS2 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide represents a novel class of triazole derivatives known for their diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antifungal, antibacterial, and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions. The compound can be synthesized via a reaction between 4-amino-5-methyltriazole and thiazole derivatives in the presence of appropriate catalysts. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and purity of the synthesized compound.
Antifungal Activity
1,2,4-triazole derivatives are well-documented for their antifungal properties. Studies indicate that compounds within this class exhibit potent activity against various fungal pathogens. For instance, triazole derivatives have demonstrated significant efficacy against Corynespora cassiicola and Pseudomonas syringae . The specific compound has shown promising results in preliminary assays against common fungal strains.
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Corynespora cassiicola | 0.05 μg/mL |
| Compound B | Pseudomonas syringae | 0.10 μg/mL |
| Target Compound | Candida albicans | 0.08 μg/mL |
Antibacterial Activity
The antibacterial potential of triazole derivatives has been extensively studied. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, the target compound has been evaluated for its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity Against Selected Bacteria
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Target Compound | Staphylococcus aureus | 0.12 μg/mL |
| Target Compound | Escherichia coli | 0.15 μg/mL |
| Commercial Triazole | Klebsiella pneumoniae | 0.20 μg/mL |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The target compound's structure suggests it may interact with specific molecular targets involved in cancer progression.
Case Study: Anticancer Properties
A study investigated the effects of several triazole derivatives on human cancer cell lines, including breast and lung cancer cells. The target compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring or substituents on the thiazole moiety can significantly influence potency and selectivity.
Key Observations:
- Substituent Effects: Electron-donating groups enhance activity against certain pathogens.
- Ring Modifications: Variations in the triazole structure can lead to improved solubility and bioavailability.
Propiedades
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6OS2/c1-9-20-21-15(22(9)17)24-8-13(23)19-14-18-7-11(25-14)6-10-4-2-3-5-12(10)16/h2-5,7H,6,8,17H2,1H3,(H,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORJJKNEOTGBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













